8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H26N6O3 and its molecular weight is 422.489. The purity is usually 95%.
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Biological Activity
The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a novel purine derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C20H26N4O3, and its structure features a purine core substituted with a pyrazole moiety and a methoxyethyl group. The presence of these functional groups is believed to contribute to its biological activity.
Research indicates that compounds containing pyrazole and purine structures often exhibit significant biological activities, including:
- Antitumor Activity : The pyrazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Enzyme Inhibition : These compounds may act as inhibitors of key enzymes involved in nucleic acid synthesis, which is crucial for cancer cell replication.
Anticancer Efficacy
Recent studies have evaluated the anticancer efficacy of this compound against several human cancer cell lines. Below is a summary of findings from various research studies:
Cell Line | IC50 (μM) | Reference Drug IC50 (μM) | Comments |
---|---|---|---|
HepG2 (Liver) | 7.5 | 6.0 (Cisplatin) | Moderate cytotoxicity observed |
A549 (Lung) | 8.2 | 5.5 (Cisplatin) | Comparable efficacy to standard treatment |
MCF7 (Breast) | 9.0 | 4.0 (Doxorubicin) | Lower potency than traditional chemotherapies |
Case Studies
- Study on HepG2 Cells : In a study assessing the effectiveness of the compound against HepG2 liver carcinoma cells, it was found that treatment resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
- A549 Lung Carcinoma Study : The compound was tested against A549 lung carcinoma cells, showing an IC50 value of 8.2 μM, which indicates its potential as an effective treatment option for lung cancer .
- MCF7 Breast Cancer Study : In research focused on MCF7 breast cancer cells, the compound exhibited an IC50 value of 9.0 μM, suggesting that while it is less potent than some existing treatments, it still holds promise for further development .
Toxicity Profile
The toxicity profile of the compound has also been assessed in normal human lung fibroblast cells (MRC-5). The results indicated that the compound exhibits low toxicity levels compared to its anticancer effects, suggesting a favorable therapeutic index for further development .
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-15-14-16(2)28(24-15)21-23-19-18(26(21)11-10-17-8-6-5-7-9-17)20(29)27(12-13-31-4)22(30)25(19)3/h5-9,14H,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEBTJOEPIWXAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.